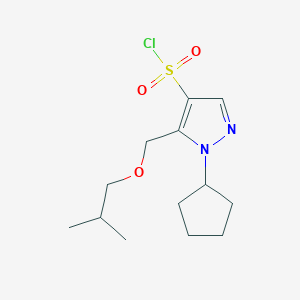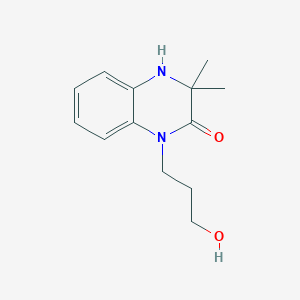
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HDQ is a quinoxaline derivative that possesses unique properties, making it an attractive candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, while not directly mentioned in the available literature, is related to various research applications involving quinoxalinone derivatives. For instance, studies have explored the synthesis and characterization of quinoxalinone compounds and their potential as bioactive molecules. The synthesis of quinoxalinones often involves reactions with o-phenylenediamines and various carbonyl compounds, aiming to investigate their structural and physicochemical properties (Suschitzky et al., 1975).
Pharmaceutical Applications
Quinoxalinone derivatives have been studied for their potential in various pharmaceutical applications. For example, the synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoxalinone compounds in developing new antibacterial agents (Asghari et al., 2014).
Antioxidant Activity
The antioxidant activity of quinoxalinone derivatives has also been explored. The study of deferiprone-cyclodextrin conjugates, which include quinoxalinone structures, showed their potential in mitigating iron overload and protecting against oxidative stress caused by reactive oxygen species (ROS), suggesting applications in treating diseases associated with oxidative stress (Puglisi et al., 2012).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with alpha-1 adrenoreceptors . These receptors are located in various tissues, including the human prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra .
Mode of Action
Compounds with similar structures, such as silodosin, have been found to act as selective antagonists of post-synaptic alpha-1 adrenoreceptors . Blockade of these receptors can cause smooth muscle in these tissues to relax, resulting in an improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH) .
Biochemical Pathways
Similar compounds have been found to affect the signaling pathways associated with alpha-1 adrenoreceptors . These pathways play a crucial role in the regulation of smooth muscle tone and thus can influence urinary function .
Pharmacokinetics
Similar compounds have been found to have specific adme (absorption, distribution, metabolism, and excretion) properties that influence their bioavailability .
Result of Action
Similar compounds have been found to cause relaxation of smooth muscle in tissues where alpha-1 adrenoreceptors are present, leading to an improvement in urine flow and a reduction in bph symptoms .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)12(17)15(8-5-9-16)11-7-4-3-6-10(11)14-13/h3-4,6-7,14,16H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQINWCDWDTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


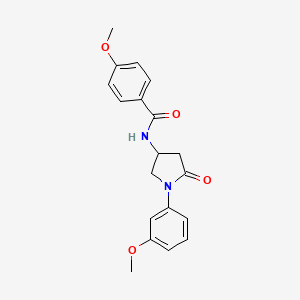
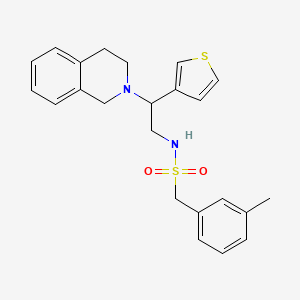
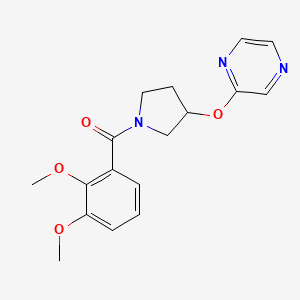
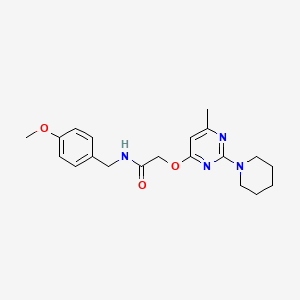

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)
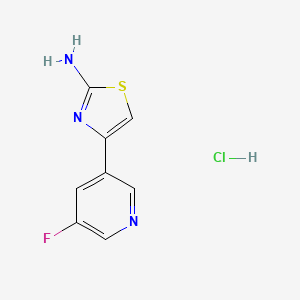
![N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942195.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2942196.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2942197.png)
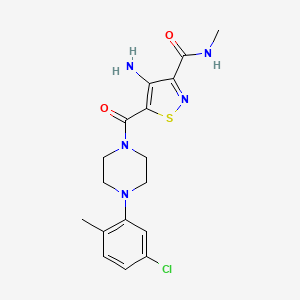
![2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid](/img/structure/B2942201.png)
